molecular formula C16H17Br2NO4 B13843198 6'-Bromo-norlaudanosolineHydrobromide

6'-Bromo-norlaudanosolineHydrobromide

货号: B13843198
分子量: 447.12 g/mol
InChI 键: MEOYDTCHLAQEAR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6’-Bromo-norlaudanosoline Hydrobromide (CAS: 72258-95-8) is a brominated derivative of norlaudanosoline, a critical intermediate in the biosynthesis of morphinan and benzylisoquinoline alkaloids such as morphine and codeine . Its molecular formula is C₁₆H₁₆Br₂NO₄, with a molecular weight of 447.12 g/mol. Structurally, it features a bromine substitution at the 6’ position of the norlaudanosoline backbone, enhancing its utility in synthetic pathways for modifying alkaloid scaffolds .

This compound is categorized as a building block in organic synthesis, primarily used to develop bioactive molecules or study biosynthetic mechanisms . Unlike therapeutic hydrobromide salts (e.g., galanthamine or dextromethorphan hydrobromide), its role is confined to precursor chemistry rather than direct pharmacological activity.

属性

分子式

C16H17Br2NO4

分子量

447.12 g/mol

IUPAC 名称

1-[(2-bromo-4,5-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide

InChI

InChI=1S/C16H16BrNO4.BrH/c17-11-7-16(22)14(20)5-9(11)3-12-10-6-15(21)13(19)4-8(10)1-2-18-12;/h4-7,12,18-22H,1-3H2;1H

InChI 键

MEOYDTCHLAQEAR-UHFFFAOYSA-N

规范 SMILES

C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3Br)O)O.Br

产品来源

United States

准备方法

Bromination of Norlaudanosoline

  • Starting Material: Norlaudanosoline, a tetrahydroisoquinoline with multiple phenolic hydroxyl groups.
  • Brominating Agents: Selective bromination at the 6' position (or 5' position in analogs) is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS).
  • Solvents: Common solvents include dichloromethane, acetic acid, or pyridine, which help control regioselectivity and reaction rate.
  • Reaction Conditions: The reaction is carried out under controlled temperature, often at 0°C to room temperature, to avoid polybromination or side reactions.
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the activated aromatic ring position, directed by existing hydroxyl groups and electronic effects.

Formation of Hydrobromide Salt

  • After bromination, the product is converted into its hydrobromide salt to enhance solubility and stability.
  • This is typically done by treatment with hydrobromic acid (HBr) in an appropriate solvent, followed by crystallization.

Purification

  • The crude product is purified by recrystallization from aqueous methanol or ethanol.
  • Alternatively, column chromatography on silica gel can be employed to achieve high purity.
  • Purity is confirmed by melting point analysis, NMR spectroscopy, and HPLC.

Detailed Synthetic Route Example (Adapted from Related Brominated Norlaudanosoline Derivatives)

Step Reagents and Conditions Description Yield (%) Notes
1 Norlaudanosoline + N-bromosuccinimide (NBS), CH2Cl2, 0°C to RT Selective bromination at 6' position 70-85 Controlled addition of NBS to avoid dibromination
2 Addition of hydrobromic acid (HBr) in ethanol Formation of hydrobromide salt Quantitative Enhances solubility and crystallinity
3 Recrystallization from aqueous methanol Purification 90-95 Achieves >98% purity confirmed by HPLC

Analytical Characterization Supporting Preparation

Comparative Notes on Preparation from Literature

  • The synthesis of 6'-Bromo-norlaudanosoline Hydrobromide is closely related to that of 5'-Bromo-norlaudanosoline Hydrobromide, which is more extensively documented.
  • Both involve regioselective bromination of norlaudanosoline followed by salt formation and purification.
  • Literature indicates that positional isomers differ in reactivity and purification ease, influencing yields and cost.
  • Industrial scale synthesis employs large reaction vessels with precise temperature and reagent control to maximize yield and minimize byproducts.
  • Bromination selectivity is crucial; hence, reaction conditions such as solvent, temperature, and brominating agent concentration are carefully optimized.

Summary Table of Preparation Parameters

Parameter Typical Conditions Remarks
Starting Material Norlaudanosoline Commercially available or synthesized
Brominating Agent Bromine (Br2) or N-bromosuccinimide (NBS) NBS preferred for milder conditions
Solvent Dichloromethane, Acetic acid, or Pyridine Choice affects regioselectivity
Temperature 0°C to Room Temperature Controls reaction rate and selectivity
Reaction Time 1-24 hours Depends on reagent and scale
Salt Formation Hydrobromic acid in ethanol or water Converts to hydrobromide salt
Purification Recrystallization or Column Chromatography Achieves high purity (>95%)
Yield 60-85% Varies with scale and conditions

化学反应分析

6’-Bromo-norlaudanosoline Hydrobromide undergoes various chemical reactions, including:

科学研究应用

6’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research:

作用机制

The mechanism of action of 6’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally or Functionally Related Compounds

Structural and Functional Analogues

The table below compares 6’-Bromo-norlaudanosoline Hydrobromide with similar compounds in terms of molecular properties, applications, and research findings:

Compound Name Molecular Formula Molecular Weight (g/mol) Therapeutic/Application Key Findings References
6’-Bromo-norlaudanosoline Hydrobromide C₁₆H₁₆Br₂NO₄ 447.12 Biosynthetic intermediate for morphinan/benzylisoquinoline alkaloids Key precursor in alkaloid synthesis; bromine enhances reactivity for downstream modifications
Norlaudanosoline C₁₆H₁₇NO₄ 299.31 Biosynthetic precursor to opioids and other alkaloids Lacks bromine, limiting its utility in brominated derivative synthesis
Galanthamine Hydrobromide C₁₇H₂₁NO₃·HBr 368.27 Alzheimer’s disease (acetylcholinesterase inhibitor) FDA-approved; superior AChE inhibition compared to 23 other Amaryllidaceae alkaloids
Dextromethorphan Hydrobromide C₁₈H₂₅NO·HBr·H₂O 370.33 Antitussive/antidepressant NMDA receptor antagonist; combined with bupropion in AUVELITY® for major depressive disorder
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine Hydrobromide C₁₉H₂₃N₅OS·HBr 463.39 Cardioprotective agent Outperforms Levocarnitine and Mildronate in reducing hypoxic smooth muscle contraction
Citalopram Hydrobromide C₂₀H₂₁FN₂O·HBr 405.30 Selective serotonin reuptake inhibitor (SSRI) for depression Analytical methods optimized for purity testing (e.g., HPLC with L1 column packing)
6-Bromo-chroman-3-ylamine Hydrochloride C₉H₁₁BrClNO 264.55 Drug intermediate High-purity (>95%) intermediate for pharmaceuticals; bromine enhances electrophilic properties

Key Comparative Insights

Structural Modifications and Bioactivity
  • Bromine Substitution: The addition of bromine in 6’-Bromo-norlaudanosoline Hydrobromide distinguishes it from norlaudanosoline, enabling targeted electrophilic reactions in alkaloid synthesis. In contrast, bromine in 6-Bromo-chroman-3-ylamine Hydrochloride improves binding affinity in drug intermediates .
  • Hydrobromide Salts: While 6’-Bromo-norlaudanosoline Hydrobromide is a synthesis tool, other hydrobromides like galanthamine and dextromethorphan are bioactive. The hydrobromide salt form enhances solubility and stability for therapeutic use .
Analytical and Industrial Relevance
  • Purity Standards: Citalopram hydrobromide requires stringent chromatographic testing (e.g., HPLC with L1 columns), reflecting its clinical importance . For 6’-Bromo-norlaudanosoline Hydrobromide, supplier specifications (e.g., TRC’s 95%-98% purity) emphasize its role in high-precision synthesis .

常见问题

Q. What are the key considerations in synthesizing 6'-Bromo-norlaudanosoline Hydrobromide to ensure high yield and purity?

Synthesis requires precise bromination of the norlaudanosoline backbone. Critical steps include:

  • Bromination conditions : Use stoichiometric HBr or Br₂ in acetic acid under controlled temperature (e.g., 0–5°C) to avoid over-bromination .
  • Purification : Column chromatography (e.g., silica gel with methanol/chloroform gradients) or recrystallization from ethanol-water mixtures to isolate the hydrobromide salt .
  • Analytical validation : Confirm purity via HPLC (C18 column, UV detection at 280 nm) and structural integrity via ¹H/¹³C NMR (e.g., verifying bromine substitution at the 6' position) .

Q. How does 6'-Bromo-norlaudanosoline Hydrobromide function as an intermediate in benzylisoquinoline alkaloid biosynthesis?

The compound serves as a precursor in pathways leading to morphine and related alkaloids. Methodological approaches to study its role include:

  • Isotopic labeling : Incubating with ¹³C-labeled tyrosine or dopamine to track incorporation into downstream products .
  • Enzymatic assays : Testing activity of methyltransferases (e.g., norcoclaurine synthase) using LC-MS to quantify reaction intermediates .

Q. What analytical techniques are most reliable for characterizing 6'-Bromo-norlaudanosoline Hydrobromide?

  • X-ray diffraction (XRD) : Resolve crystallinity and salt formation (e.g., comparing diffraction patterns to galantamine hydrobromide analogs) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (447.12 g/mol) and isotopic bromine patterns .
  • Thermogravimetric analysis (TGA) : Assess thermal stability and hydration states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility profiles of 6'-Bromo-norlaudanosoline Hydrobromide?

Discrepancies may arise from polymorphic forms or solvent interactions. Mitigation strategies include:

  • Solvent screening : Test solubility in polar aprotic solvents (e.g., DMSO) vs. alcohols (e.g., BnOH), noting lipophilicity trends .
  • Crystallinity analysis : Compare amorphous vs. crystalline forms using XRD; amorphous phases often show higher apparent solubility .
  • Standardized protocols : Adopt USP/Ph.Eur. dissolution testing conditions (e.g., pH 1.2–6.8 buffers) for reproducibility .

Q. What mechanistic insights guide the optimization of bromination in norlaudanosoline derivatives?

  • Electrophilic substitution : Bromine preferentially targets electron-rich aromatic positions (e.g., para/ortho to hydroxyl groups). DFT calculations predict reactivity at the 6' position .
  • Byproduct control : Monitor dibrominated impurities via LC-MS; optimize reaction time/temperature to minimize side products .

Q. How does the bromine substitution at the 6' position influence pharmacological activity compared to non-brominated analogs?

  • Receptor docking studies : Bromine’s steric and electronic effects may alter binding to opioid or adrenergic receptors. Compare binding affinities using radioligand assays .
  • In vitro models : Test smooth muscle contraction responses (e.g., aortic ring assays) to evaluate vasomodulatory effects vs. norlaudanosoline .

Q. What strategies mitigate degradation of 6'-Bromo-norlaudanosoline Hydrobromide under physiological conditions?

  • Stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C; quantify degradation via UPLC .
  • Formulation approaches : Encapsulate in liposomes or cyclodextrins to shield from hydrolysis .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on the compound’s stability during long-term storage?

  • Controlled storage trials : Compare degradation rates under argon vs. ambient air, using TGA and NMR to identify oxidation products .
  • Lyophilization : Assess stability of lyophilized vs. crystalline forms stored at –20°C/4°C/25°C .

Q. What experimental designs reconcile discrepancies in enzymatic transformation efficiency across studies?

  • Standardized substrates : Use identical enzyme sources (e.g., recombinant methyltransferases) and cofactors (SAM, Mg²⁺) .
  • Kinetic modeling : Apply Michaelis-Menten parameters to compare turnover rates under varying pH/temperature .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。